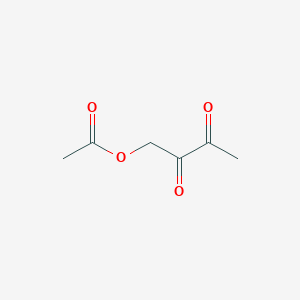

2,3-dioxobutyl Acetate

Description

Structure

3D Structure

Properties

CAS No. |

178764-95-9 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2,3-dioxobutyl acetate |

InChI |

InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |

InChI Key |

ZHZHTSMRXAGQAN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)COC(=O)C |

Canonical SMILES |

CC(=O)C(=O)COC(=O)C |

Synonyms |

2,3-Butanedione, 1-(acetyloxy)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dioxobutyl Acetate

Reactivity of the 2,3-Dioxo Group

The adjacent carbonyl groups in the 2,3-dioxo moiety are highly electrophilic centers, making them susceptible to a variety of chemical transformations. Their reactivity is the cornerstone of the molecule's synthetic utility.

The electrophilic nature of the carbon atoms in the C=O bonds of the 2,3-dioxo group makes them primary targets for nucleophiles. wikipedia.org A nucleophilic addition reaction involves the formation of a new single bond as a nucleophile attacks one of the carbonyl carbons, breaking the pi bond and creating a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This process can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weaker, neutral nucleophile. libretexts.org

These addition reactions are foundational to more complex transformations known as condensation reactions, where two molecules combine to form a larger molecule with the concurrent elimination of a small molecule like water. ebsco.comunizin.org For instance, derivatives of 2,3-dioxobutane are known to participate in Claisen condensation with compounds like ethyl acetate (B1210297) to form more complex β-dicarbonyl systems. researchgate.net Similarly, they can undergo condensation with an aromatic aldehyde, β-ketoesters, and urea (B33335) in a Biginelli-type reaction to produce dihydropyrimidinones. researchgate.net The versatility of the dioxo group allows for reactions with a wide array of nucleophiles, leading to the synthesis of diverse molecular architectures. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant Type | Nucleophile/Reagent | Product Type | Citation |

|---|---|---|---|

| Aldehydes/Ketones | Cyanide (CN⁻) | Cyanohydrin | libretexts.org |

| β-Ketoesters/Urea | Aromatic Aldehyde | Dihydropyrimidinone | researchgate.net |

| 5-Acetyl-pyrimidines | Ethyl Acetate | 5-(1,3-dioxobutyl)-pyrimidines | researchgate.net |

The carbonyl groups of 2,3-dioxobutyl acetate can be readily reduced to form alcohols. libretexts.org The reduction of α-diketones typically yields a mixture of α-hydroxy ketones and vicinal diols. However, specific reagents can be employed to selectively produce one over the other. scielo.org.mx Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.org

For α-diketones specifically, reducing systems such as zinc borohydride (Zn(BH₄)₂) have been shown to be highly effective. scielo.org.mx The use of Zn(BH₄)₂ with charcoal in THF has been reported to efficiently reduce α-diketones to their corresponding vicinal diols in high yields (92-95%) and short reaction times. scielo.org.mx In some contexts, the reactivity of the dioxo group is crucial for biological interactions. For example, in studies involving affinity labeling of enzymes with derivatives like 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP), the dioxo groups were found to be unavailable for reduction by [³H]NaBH₄ after reacting with the enzyme. acs.org This suggests that the carbonyls were directly involved in the binding or inactivation mechanism. acs.org

Table 2: Reduction of α-Diketones

| Reducing Agent System | Primary Product | Typical Yield | Citation |

|---|---|---|---|

| Zn(BH₄)₂ / Charcoal | Vicinal Diol | 92-95% | scielo.org.mx |

| Sodium Borohydride (NaBH₄) | Primary/Secondary Alcohols | Varies | libretexts.org |

Carbonyl ylides are highly reactive, uncharged 1,3-dipoles that are typically generated in-situ and are not isolable. illinois.edu A common method for their formation involves the rhodium(II)-catalyzed decomposition of α-diazo-β-ketoesters, which are structurally related to this compound. beilstein-journals.orgarkat-usa.org In this process, a rhodium carbenoid is generated, which then undergoes an intramolecular cyclization by engaging one of the carbonyl oxygens to form a six-membered cyclic carbonyl ylide. arkat-usa.org

Once formed, these carbonyl ylides are powerful intermediates for the construction of complex heterocyclic systems. nih.gov They readily participate in [3+2] dipolar cycloaddition reactions with various electron-deficient alkenes and alkynes. arkat-usa.orgnih.gov This strategy allows for the synthesis of highly functionalized dihydro- and tetrahydrofurans with excellent regio- and diastereoselectivity. nih.gov In the absence of a suitable trapping agent, these ylides may undergo a [3+3] cycloaddition with another ylide molecule to form a dimer. arkat-usa.org In substrates containing other heteroatoms, such as sulfur, a competition can arise between the formation of a carbonyl ylide and a sulfonium (B1226848) ylide. beilstein-journals.org

Hydrolysis and Transesterification of the Acetate Ester

The acetate ester functionality of this compound is susceptible to both hydrolysis and transesterification. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism. An alkoxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the original alkoxy group. masterorganicchemistry.com

Acid-catalyzed transesterification involves an initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com

To drive the reaction equilibrium towards the desired product, the alcohol reactant is often used as the solvent in large excess. masterorganicchemistry.com Ethyl acetate itself can serve as an acyl donor in transesterification reactions to acetylate alcohols. researchgate.net

Hydrolysis is essentially the reverse of esterification, where water acts as the nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol. unizin.org This reaction is also typically catalyzed by acid or base. In the context of this compound, hydrolysis would yield acetic acid and 1-hydroxybutane-2,3-dione.

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound allows for various intramolecular reactions, leading to the formation of cyclic structures. rsc.orgrsc.org Base-induced intramolecular cyclization has been observed in related (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts to form novel heterocyclic systems. lookchem.com

Modern catalytic methods have expanded the scope of these cyclizations. For instance, gold(I) catalysts have been shown to be effective in promoting the intramolecular cyclization of γ-hydroxyalkynones, which are structurally similar to potential derivatives of this compound. researchgate.net These reactions proceed under mild conditions and can lead to the formation of substituted furanones through a Michael addition of a hydroxyl group onto an activated alkyne. researchgate.net

Furthermore, the molecule can undergo rearrangement pathways, often in concert with other reactions. For example, ylide intermediates formed from the dioxo group can undergo subsequent wikipedia.orgnih.gov-sigmatropic rearrangements if an appropriate substituent, such as an allyl group, is present. ncl.ac.uk

Radical Reaction Mechanisms

Manganese(III) acetate, Mn(OAc)₃, is a potent single-electron oxidant that can initiate free-radical reactions with enolizable carbonyl compounds, including β-dicarbonyl systems. wikipedia.orgmdpi.com In this process, Mn(OAc)₃ oxidizes the carbonyl compound to generate an α-oxoalkyl radical. wikipedia.orgnih.gov This radical is a key intermediate that can undergo several subsequent transformations.

One major pathway is the addition of the radical to a carbon-carbon multiple bond, which can occur either inter- or intramolecularly. wikipedia.org Intramolecular radical cyclizations are particularly useful for synthesizing complex carbocyclic frameworks. mdpi.comlibretexts.org The fate of the resulting adduct radical depends on the reaction conditions.

In the absence of a co-oxidant, the radical may abstract a hydrogen atom to yield a saturated product. wikipedia.org

In the presence of a co-oxidant like copper(II) acetate, the adduct radical can be further oxidized to a carbocation, which may then undergo elimination to form an unsaturated product or be trapped by a nucleophile. wikipedia.orgnih.gov

This manganese(III)-mediated methodology has been successfully applied to the synthesis of various natural products, demonstrating its power in constructing cyclic structures like γ-lactones and dihydrofurans. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| 1-Hydroxybutane-2,3-dione |

| Ethyl Acetate |

| Sodium Borohydride (NaBH₄) |

| Lithium Aluminum Hydride (LiAlH₄) |

| Zinc Borohydride (Zn(BH₄)₂) |

| 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP) |

| Manganese(III) Acetate (Mn(OAc)₃) |

| Copper(II) Acetate |

| Dihydropyrimidinone |

| Dihydrofuran |

| Tetrahydrofuran |

| Furanone |

| γ-Lactone |

| Carbonyl Ylide |

Role As a Synthetic Intermediate in Organic Transformations

Precursor in Heterocyclic Compound Synthesis

The 1,2-dicarbonyl functionality within 2,3-dioxobutyl acetate (B1210297) is a classic synthon for the construction of various heterocyclic rings. This is primarily achieved through condensation reactions with binucleophilic reagents.

One of the most prominent applications is in the synthesis of quinoxalines. primescholars.com Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. primescholars.com The standard method for their synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov In this context, 2,3-dioxobutyl acetate can react with ortho-phenylenediamine derivatives to yield substituted quinoxalines. The reaction proceeds through the formation of a bis-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring. mtieat.org Various catalysts and reaction conditions, including acidic media or green alternatives like methanol (B129727) at room temperature, have been developed to facilitate this transformation efficiently. primescholars.comencyclopedia.pub

The Paal-Knorr synthesis is another fundamental reaction where 1,4-dicarbonyl compounds are used to synthesize furans, pyrroles, and thiophenes. wikipedia.org While this compound is a 1,2-dicarbonyl compound, its derivatives can be elaborated into the necessary 1,4-dicarbonyl precursors. More directly, the Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to afford the pyrrole ring. rgmcet.edu.in The reaction can be performed under neutral or weakly acidic conditions. organic-chemistry.org Similarly, acid-catalyzed dehydration of 1,4-diketones leads to the formation of furans. wikipedia.orgalfa-chemistry.com

The following table summarizes the role of this compound as a precursor in forming key heterocyclic structures.

| Heterocycle | Co-reactant | General Reaction Type | Resulting Core Structure |

| Quinoxaline | Aryl 1,2-diamine | Condensation | Quinoxaline |

| Pyrrole | Ammonia or Primary Amine (with a 1,4-dicarbonyl derivative) | Paal-Knorr Synthesis | Pyrrole |

| Furan | Acid catalyst (with a 1,4-dicarbonyl derivative) | Paal-Knorr Synthesis | Furan |

Utility in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uk this compound is a valuable substrate for such reactions, primarily through transformations involving its carbonyl groups and adjacent enolizable protons.

The aldol (B89426) reaction is a powerful C-C bond-forming reaction that combines two carbonyl compounds to form a β-hydroxy carbonyl product. wikipedia.org this compound can act as both an electrophile (at its carbonyl carbons) and a nucleophile (after deprotonation at the α-carbon to form an enolate). vanderbilt.edu In a crossed-aldol reaction, the enolate of this compound can add to an aldehyde or ketone, creating a new stereocenter and a more complex carbon framework. wikipedia.orgorganic-chemistry.org The reaction's outcome can often be controlled by careful choice of reaction conditions, such as using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to pre-form the kinetic enolate. organic-chemistry.org

Furthermore, reactions analogous to the Reformatsky reaction demonstrate the utility of related β-oxo ester derivatives in C-C bond formation. For instance, a bromo-derivative of a similar 1,4-dioxo ester reacts with zinc to form a reactive organozinc intermediate (a Reformatsky reagent). mathnet.ru This nucleophilic species can then add to the carbonyl group of an aldehyde, forming a new C-C bond and subsequently cyclizing to form lactones. mathnet.ru This highlights the potential of this compound derivatives to generate organometallic intermediates for coupling reactions.

The table below outlines key carbon-carbon bond-forming reactions involving substrates like this compound.

| Reaction Name | Role of Dioxobutyl Acetate Derivative | Key Transformation |

| Aldol Reaction | Enolate (Nucleophile) or Carbonyl (Electrophile) | Forms a β-hydroxy carbonyl compound. wikipedia.org |

| Reformatsky-type Reaction | Precursor to Organozinc Reagent (Nucleophile) | Adds to an aldehyde to form a new C-C bond. mathnet.ru |

Application in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. uwindsor.ca The multifunctional nature of this compound provides opportunities for controlling stereochemistry in synthetic transformations.

In asymmetric aldol reactions, the stereochemical outcome can be directed by using chiral auxiliaries, chiral catalysts, or substrate control. nih.govyork.ac.uk For example, the Evans' syn-aldol reaction utilizes a chiral oxazolidinone auxiliary attached to one of the reactants to direct the formation of the syn-diastereomer with high selectivity. nih.gov By converting this compound into a suitable derivative bearing such an auxiliary, it could be employed in highly diastereoselective and enantioselective aldol additions. The formation of a boron enolate from the chiral carboximide derivative, followed by reaction with an aldehyde, proceeds via a well-defined chair-like transition state (the Zimmermann-Traxler model) to afford the syn-aldol product. nih.gov

The selective reduction of one of the two ketone functionalities in this compound can also be a route to chiral building blocks. The use of chiral reducing agents or catalysts can, in principle, lead to the enantioselective synthesis of α-hydroxy ketones, which are valuable intermediates. The relative stereochemistry of adjacent stereocenters, such as in the formation of 1,2- or 1,3-diols from dicarbonyl precursors, can be controlled by the choice of reagents and reaction conditions. uwindsor.ca

Generation of Reactive Intermediates for Complex Molecule Construction

Many complex organic syntheses proceed through the formation of highly reactive, short-lived intermediates that are trapped in situ to build the final molecular structure. nih.govbeilstein-journals.org this compound is an excellent precursor for generating several types of such intermediates.

As discussed, the deprotonation of this compound generates an enolate ion. vanderbilt.edu Enolates are powerful nucleophilic intermediates that are central to a vast number of synthetic methods, including alkylation and acylation reactions, in addition to the aldol and Claisen-type condensations. libretexts.org The formation of either the kinetic or thermodynamic enolate can be controlled, allowing for regioselective reactions.

In the synthesis of quinoxalines, the reaction of this compound with a 1,2-diamine proceeds via a diimine or a hemiaminal intermediate, which rapidly cyclizes. mtieat.org Similarly, the Paal-Knorr synthesis involves hemiacetal or enamine intermediates that cyclize to form the heterocyclic product. organic-chemistry.orgrgmcet.edu.in

Furthermore, the dicarbonyl moiety can be a precursor to diazo compounds under specific conditions. Diazo compounds are versatile intermediates that can undergo a range of transformations, including cyclopropanations and C-H insertion reactions, often catalyzed by transition metals like rhodium or copper. nih.govdiva-portal.org The generation of a carbene or carbenoid intermediate from a diazo precursor derived from this compound would open up a wide array of synthetic possibilities for constructing strained ring systems and other complex architectures. diva-portal.org

The following table details some of the key reactive intermediates that can be generated from this compound and their subsequent applications.

| Reactive Intermediate | Method of Generation | Synthetic Application |

| Enolate | Deprotonation with a base | Aldol reactions, Alkylations, Acylations vanderbilt.edu |

| Hemiaminal/Imine | Reaction with an amine/diamine | Synthesis of N-heterocycles (e.g., pyrroles, quinoxalines) mtieat.orgorganic-chemistry.org |

| Organozinc Reagent | Reaction of a bromo-derivative with zinc | Reformatsky-type C-C bond formation mathnet.ru |

| Diazo Compound/Carbenoid | (Hypothetical) From dicarbonyl precursor | Cyclopropanation, C-H Insertion nih.govdiva-portal.org |

Biochemical Interactions and Metabolic Fate of 2,3 Dioxobutyl Acetate

Enzyme-Ligand Binding Studies with Dioxobutyl Moieties

The 2,3-dioxo functionality is a well-characterized reactive group used in affinity labeling studies to probe the active sites of various enzymes. Analogs containing a dioxobutyl group, such as S-(4-bromo-2,3-dioxobutyl)-CoA, have been instrumental in identifying key amino acid residues involved in substrate binding and catalysis. nih.govnih.gov These reagents typically form an initial reversible enzyme-inhibitor complex, followed by an irreversible covalent modification that leads to enzyme inactivation. tandfonline.com

The electrophilic nature of the adjacent carbonyl carbons in the dioxobutyl group makes it a target for nucleophilic attack by amino acid side chains commonly found in enzyme active sites. acs.org This reactivity has been exploited to design irreversible inhibitors for various enzymes. For instance, fatty acid synthase from the rat mammary gland is rapidly and irreversibly inhibited by S-(4-bromo-2,3-dioxobutyl)-CoA. nih.gov The inactivation primarily affects the β-oxoacyl synthase (condensing) partial reaction, while other partial reactions of the enzyme complex are inhibited to a lesser degree. nih.gov

Similarly, rabbit muscle aldolase (B8822740) is irreversibly inhibited in a time-dependent manner by phosphoric acid mono-(2,3-dioxo-butyl)ester, a compound designed to target arginine residues in enzymes that bind phosphorylated substrates. tandfonline.com The presence of the dioxobutyl moiety allows for the formation of a stable covalent adduct with the enzyme, leading to a loss of catalytic activity. tandfonline.com Studies with pyruvate (B1213749) kinase have also demonstrated irreversible inactivation by nucleotide analogs containing a 4-bromo-2,3-dioxobutyl group, such as 2-[(4-bromo-2,3-dioxobutyl)thio]-1,N6-ethenoadenosine 5'-diphosphate (2-BDB-TεA-5'-DP). nih.gov The inactivation is attributed to the covalent modification of a tyrosine residue near the active site. nih.gov

The general mechanism for this inactivation involves the formation of a covalent bond between the dioxobutyl group and a nucleophilic residue, effectively derivatizing the active site and blocking substrate access or disrupting the catalytic machinery.

Affinity labeling with dioxobutyl-containing reagents has been a powerful tool for identifying specific amino acid residues within the active or allosteric sites of enzymes. acs.orgbiologiachile.cl The high reactivity of the diketo group allows it to form covalent adducts with several nucleophilic residues, including arginine, cysteine, lysine, and tyrosine. acs.orgnih.gov

In the case of citrate (B86180) synthase, S-(4-bromo-2,3-dioxobutyl)-CoA has been shown to label two distinct sites. One site, responsible for active site-directed inactivation, involves the derivatization of either Lys22 or Glu363, which appear to block substrate access. nih.gov A second, separate site involves the modification of Asn192, Ser198, and/or Ser199, which may interfere with essential conformational changes of the enzyme. nih.gov

Studies on rabbit muscle adenylosuccinate lyase using 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP) identified Arg112 as the target residue in the substrate-binding site. acs.org For rabbit muscle pyruvate kinase, different dioxobutyl nucleotide analogs have been used to identify key residues. Guanosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)]thiophosphate (GMPS-BDB) was found to primarily target Cys151 for inactivation, while 2-BDB-TεA-5'-DP was shown to modify Tyr147, which is responsible for the loss of enzymatic activity. nih.govnih.gov

Table 1: Examples of Enzymes and Residues Modified by Dioxobutyl-Containing Reagents

| Enzyme | Dioxobutyl Reagent | Targeted Residue(s) | Reference |

|---|---|---|---|

| Fatty Acid Synthase | S-(4-bromo-2,3-dioxobutyl)-CoA | Thiol groups in the condensing domain | nih.gov |

| Citrate Synthase | S-(4-bromo-2,3-dioxobutyl)-CoA | Lys22, Glu363, Asn192, Ser198/199 | nih.gov |

| Adenylosuccinate Lyase | 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate | Arg112 | acs.org |

| Pyruvate Kinase | Guanosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)]thiophosphate | Cys151, Cys164 | nih.gov |

| Pyruvate Kinase | 2-[(4-bromo-2,3-dioxobutyl)thio]-1,N6-ethenoadenosine 5'-diphosphate | Tyr147, Cys164 | nih.gov |

| Aldolase | Phosphoric acid mono-(2,3-dioxo-butyl)ester | Arginine residues | tandfonline.com |

Potential Metabolic Pathways Involving Acetate (B1210297) and Acetyl-CoA Flux

Following the probable enzymatic hydrolysis of the ester bond in 2,3-dioxobutyl acetate, the released acetate molecule would enter the central metabolic network of the cell. Acetate is a key biomolecule that, once activated to acetyl-coenzyme A (acetyl-CoA), sits (B43327) at a critical crossroads of cellular metabolism. nih.gov

Acetate itself can be assimilated by many organisms and converted to acetyl-CoA, a reaction catalyzed by acetyl-CoA synthetase (Acs). nih.govmdpi.com This process requires ATP. frontiersin.org Once formed, acetyl-CoA is a pivotal metabolite that connects numerous metabolic pathways. nih.govnih.gov

The primary fate for acetyl-CoA under aerobic conditions is its entry into the tricarboxylic acid (TCA) cycle. endocrinologia.org.mx Here, it condenses with oxaloacetate to form citrate, initiating a series of oxidative reactions that generate ATP, reducing equivalents (NADH and FADH2), and biosynthetic precursors. nih.gov In some organisms, particularly under conditions where acetate is the sole carbon source, the glyoxylate (B1226380) shunt is activated. This pathway bypasses the CO2-evolving steps of the TCA cycle, allowing for the net conversion of acetyl-CoA into four-carbon compounds like succinate (B1194679) and malate, which are essential for gluconeogenesis and biomass synthesis. mdpi.comresearchgate.net

The flux of acetyl-CoA is a highly regulated process, essential for maintaining metabolic homeostasis. nycu.edu.twnih.gov It serves as a precursor for the biosynthesis of a wide array of vital molecules, including fatty acids, lipids, and amino acids. nih.govendocrinologia.org.mx

The central role of acetyl-CoA makes it a key target in metabolic engineering for the bioproduction of value-added chemicals. nih.gov Various biotransformation and bioconversion processes utilize the acetyl-CoA pool. For instance, in many microorganisms, acetyl-CoA is the precursor for the synthesis of acids and solvents. mdpi.com During acidogenesis, enzymes such as phosphate (B84403) acetyltransferase (Pta) and acetate kinase (Ack) are involved in the conversion of acetyl-CoA to acetate. mdpi.com

In the context of producing biofuels and other chemicals, metabolic pathways are often engineered to channel carbon flux towards acetyl-CoA and then into specific production pathways. nih.govresearchgate.net For example, acetyl-CoA is the starting block for the synthesis of compounds like acetone (B3395972) and itaconic acid in engineered E. coli. mdpi.com It is also the precursor for the synthesis of various esters, where alcohol acyltransferases (AATs) catalyze the condensation of acetyl-CoA with an alcohol. mdpi.comresearchgate.net This demonstrates that the acetyl-CoA derived from acetate could be channeled into numerous synthetic pathways, depending on the enzymatic machinery present in the organism.

Table 2: Key Enzymes in Acetate and Acetyl-CoA Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Reference |

|---|---|---|---|

| Acetyl-CoA Synthetase (Acs) | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | Acetate Assimilation | nih.govontosight.ai |

| Phosphate Acetyltransferase (Pta) | Acetyl-CoA + Pi ↔ Acetyl-phosphate + CoA | Acetate Metabolism/Fermentation | mdpi.com |

| Acetate Kinase (Ack) | Acetyl-phosphate + ADP ↔ Acetate + ATP | Acetate Metabolism/Fermentation | mdpi.com |

| Citrate Synthase (CS) | Acetyl-CoA + Oxaloacetate → Citrate + CoA | TCA Cycle | mdpi.com |

| Alcohol Acetyltransferase (AAT) | Acetyl-CoA + Alcohol → Acetate Ester + CoA | Ester Biosynthesis | mdpi.comontosight.ai |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA + HCO3- + ATP → Malonyl-CoA + ADP + Pi | Fatty Acid Synthesis | endocrinologia.org.mx |

Enzymatic Hydrolysis and Biodegradation Pathways

The ester linkage in this compound makes it susceptible to cleavage by a wide range of hydrolytic enzymes. This hydrolysis represents the initial and often rate-limiting step in the biodegradation of ester-containing compounds. oit.edu

The enzymatic hydrolysis of the ester bond would yield acetate and 1-hydroxybutane-2,3-dione. This reaction is catalyzed by hydrolases, particularly esterases and lipases, which are ubiquitous in biological systems. nih.govgoogle.com The rate and selectivity of this hydrolysis can depend on the specific enzyme and the structure of the ester. google.com For example, acetylcholinesterase is a highly specialized enzyme that catalyzes the rapid hydrolysis of the neurotransmitter acetylcholine. oit.edu While less specific, other carboxylesterases found in various tissues and microorganisms can hydrolyze a broad range of esters. nih.gov

Following hydrolysis, the resulting products, acetate and the dioxobutyl alcohol, would be further metabolized. As discussed previously, acetate enters central carbon metabolism. The degradation pathway for 1-hydroxybutane-2,3-dione would likely involve oxidoreductases that can act on its ketone and alcohol functional groups, eventually breaking it down into smaller molecules that can also be funneled into central metabolic pathways. The biodegradation of short-chain esters and their alcohol and acid components is a common feature of many microorganisms, which utilize these compounds as carbon and energy sources. acs.orgnih.gov For example, studies on fermented beverages show that the levels of short-chain esters can change over time due to a dynamic equilibrium between enzymatic synthesis and hydrolysis. nih.gov Similarly, various bacteria and yeasts have been shown to produce and degrade acetate esters as part of their metabolism. bohrium.comnih.gov

Advanced Analytical Methodologies for 2,3 Dioxobutyl Acetate

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of 2,3-dioxobutyl acetate (B1210297), providing molecular weight information and structural details that confirm the identity of the compound. It is most powerfully applied in tandem with chromatographic separation (GC-MS or LC-MS).

Derivatization is a key strategy to improve the MS analysis of α-dicarbonyls. The process converts the native analyte into a product with better ionization efficiency and more characteristic fragmentation patterns, leading to higher sensitivity and selectivity.

The reaction with o-phenylenediamine (B120857) (OPD) to form quinoxalines is the most prevalent method. nih.gov These quinoxaline (B1680401) derivatives are stable and ionize well under various MS conditions, including electron ionization (EI) in GC-MS and electrospray ionization (ESI) in LC-MS. spectrabase.commdpi.com In LC-MS/MS analysis, the protonated molecular ion of the quinoxaline derivative is selected and fragmented to produce specific product ions, which are used for highly selective quantification in multiple-reaction monitoring (MRM) mode. nih.gov

Other reagents have also been developed for specialized applications. 2,3-Diaminonaphthalene reacts with α-dicarbonyls to form fluorescent benzoquinoxaline derivatives, enabling highly sensitive detection by LC with fluorescence detection (LC-FLD) or MS. researchgate.net For high-throughput screening, reactive matrix-assisted laser desorption/ionization (MALDI) strategies have been explored. For example, 9-(3,4-diaminophenyl)acridine can act as both a derivatizing agent and a reactive matrix, allowing for rapid and sensitive analysis by LDI-Time-of-Flight (TOF) MS directly from the sample plate. researchgate.net

Table 3: Common Derivatization Reagents for MS Analysis of α-Dicarbonyls

| Reagent | Derivative Formed | Analytical Technique | Advantages | Source |

| o-Phenylenediamine (OPD) | Quinoxaline | GC-MS, LC-MS | Robust, versatile, forms stable derivatives with strong UV absorbance and good ionization. | spectrabase.comnih.gov |

| Girard-T Reagent | Hydrazone | LC-UV, LC-MS | Simple one-step reaction; stable derivatives. | tandfonline.com |

| 2,3-Diaminonaphthalene (DAN) | Benzoquinoxaline | LC-Fluorescence, LC-MS | Forms highly fluorescent derivatives for sensitive detection. | researchgate.net |

| 9-(3,4-Diaminophenyl)acridine (DAA) | Quinoxaline Acridine | Reactive Matrix LDI-TOF MS | Rapid, high-throughput, enhances ionization efficiency. | researchgate.net |

Non-Derivatization Approaches

Direct analysis of 2,3-dioxobutyl acetate without derivatization is challenging due to the high reactivity of the dicarbonyl group and its typically poor ionization efficiency under standard ESI or MALDI conditions. However, for volatile dicarbonyls, some direct MS techniques are feasible.

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique well-suited for relatively less polar, thermally stable volatile compounds. wikipedia.org APCI-MS can be used to monitor volatiles in real-time from the gas phase. researchgate.net In APCI, a corona discharge creates reactant ions from solvent vapor (e.g., protonated water clusters), which then ionize the target analyte molecules via proton transfer in the gas phase. wikipedia.org This "soft" ionization technique typically produces the protonated molecular ion [M+H]⁺, allowing for molecular weight determination. wikipedia.org This approach could theoretically be applied to the direct analysis of this compound if it is introduced into the ion source in the gas phase, bypassing the need for derivatization.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by very strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. It would exhibit at least two distinct C=O stretching peaks: one for the ester carbonyls (typically in the 1750-1735 cm⁻¹ region) and one for the ketone carbonyls (typically 1725-1705 cm⁻¹). pg.edu.pl Additional characteristic peaks would include C-O stretching vibrations for the ester linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six equivalent methyl protons of the two acetate groups (CH₃-C=O) and a singlet for the four equivalent methylene (B1212753) protons (-O-CH₂-C=O). The chemical shifts would be influenced by the adjacent electron-withdrawing carbonyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom: the methyl carbons of the acetate groups, the methylene carbons, the ester carbonyl carbons, and the diketone carbonyl carbons.

For reference, the spectral data for the core structure, 2,3-butanedione (B143835), are well-documented.

Table 4: Spectroscopic Data for the Parent Compound, 2,3-Butanedione

| Technique | Observation | Description | Source |

| ¹H NMR | Singlet at ~2.3-2.4 ppm | Corresponds to the six equivalent methyl protons (2 x CH₃). | chemicalbook.com |

| ¹³C NMR | Signal at ~23-24 ppm | Corresponds to the methyl carbons. | spectrabase.com |

| Signal at ~198-200 ppm | Corresponds to the two equivalent ketone carbonyl carbons. | spectrabase.com | |

| IR Spectroscopy | Strong band at ~1718 cm⁻¹ | Corresponds to the C=O stretching of the conjugated diketone. | spectrabase.com |

| Mass Spectrometry (EI) | m/z 86, 43 | Molecular ion (M⁺) at m/z 86. Base peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺. | nist.gov |

The spectrum of this compound would build upon this foundation, with additional signals confirming the presence and structure of the two acetate ester groups.

Computational and Theoretical Investigations of 2,3 Dioxobutyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,3-dioxobutyl acetate (B1210297) at the atomic and electronic levels. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. acs.orgethz.ch For molecules with similar functional groups, such as β-diketones and keto esters, DFT calculations have been successfully used to determine stable tautomeric forms and analyze electronic properties. acs.orgresearchgate.net

In the case of diketones like acetylacetone (B45752), computational studies have shown the predominance of the enol tautomer due to the formation of a stable six-membered ring with an intramolecular hydrogen bond. researchgate.netkatwacollegejournal.com DFT calculations, such as those using the B3LYP functional, can accurately predict the relative stabilities and thermochemical data of such tautomers. katwacollegejournal.com Similar calculations for 2,3-dioxobutyl acetate would be crucial to determine its preferred tautomeric form in the gas phase and in different solvents, which in turn governs its reactivity.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Method | Application | Example from Related Compounds | Reference |

| Density Functional Theory (DFT) | Geometry optimization, tautomer stability, electronic properties | Calculation of keto-enol tautomerism in acetylacetone. katwacollegejournal.com | katwacollegejournal.com |

| Møller-Plesset perturbation theory (MP2) | Accurate energy calculations | Used to re-optimize structures of acetylacetone tautomers. katwacollegejournal.com | katwacollegejournal.com |

| Coupled-Cluster (CCSD(T)) | High-accuracy energy calculations for potential energy surfaces | Calculation of the energy barrier for the ground- to transition-state of acetylacetone. arxiv.org | arxiv.org |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments, such as in solution. ilam.ac.ir These simulations can predict physical properties like density, solubility parameters, and diffusion coefficients. ilam.ac.irnih.gov For example, MD simulations have been used to predict these properties for n-butyl acetate, a structurally related ester. ilam.ac.ir By employing different force fields like COMPASS, Dreiding, and Universal, researchers can model the intermolecular interactions and their effect on bulk properties. ilam.ac.ir

Conformational analysis is another key application of MD simulations, allowing for the exploration of the different shapes a molecule can adopt. nih.govrsc.org For flexible molecules like this compound, understanding the conformational landscape is crucial as it can influence reactivity and biological activity. Automated programs can perform MD calculations and cluster the sampled conformers to identify the most representative and energetically favorable structures. nih.gov Such an analysis for this compound would reveal its preferred conformations and the energy barriers between them.

MD simulations can also provide insights into the interactions of small molecules with larger systems, such as polymers or biological membranes. researchgate.net For instance, simulations have been used to study the behavior of esters in different solvent systems and their extraction mechanisms. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations for Related Esters

| Property Studied | Compound(s) | Simulation Details | Key Finding | Reference |

| Density, Solubility Parameter, Diffusion Coefficient | Acetic acid in n-butyl acetate | COMPASS, Dreiding, Universal, Cvff force fields; 100 ps duration | COMPASS force field provided the highest accuracy for solubility parameter prediction. | ilam.ac.ir |

| Conformational Analysis | Cyclodecane | Automated MD with sampling and clustering | Identified most known conformers and their enantiomers. | nih.gov |

| Liquid-Liquid Extraction | Butyl acetate and propyl acetate | MD simulations to elucidate extraction mechanisms | Interaction energies correlate with the efficiency of the extraction solvent. | researchgate.net |

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating reaction mechanisms by predicting the most likely reaction pathways and identifying the associated transition states. nih.govresearchgate.net For esters like this compound, a common reaction is hydrolysis. The mechanism of ester hydrolysis can be computationally investigated to determine the energy barriers of competing pathways, such as the BAC2 and SN2 mechanisms. researchgate.netresearchgate.net For methyl acetate, ab initio calculations have shown that the BAC2 mechanism is favored in the gas phase. researchgate.net

The inclusion of explicit solvent molecules in the calculations, often in a hybrid supermolecule-polarizable continuum approach, is crucial for accurately modeling reactions in solution. researchgate.net For alkaline hydrolysis of esters, computations have revealed the significant effect of solvent hydrogen bonding on the energy barriers. researchgate.net The transition state for a reaction, a high-energy intermediate structure, can be located and characterized using methods like the Synchronous Transit Guided Quasi Newton (STQN) method. katwacollegejournal.com For the keto-enol tautomerism of acetylacetone, the transition state has been computationally identified, and its structure confirmed through intrinsic reaction coordinate (IRC) calculations. katwacollegejournal.comresearchgate.net

The prediction of reaction rates is another important application. Quantitative Structure-Reactivity Relationship (QSRR) models can be developed using chemical descriptors calculated from quantum mechanics to predict rate constants for reactions like ester hydrolysis. researchgate.net

Table 3: Computational Studies of Reaction Pathways for Related Compounds

| Reaction | Compound(s) | Computational Method | Key Finding | Reference |

| Keto-enol Tautomerism | Acetylacetone | DFT (B3LYP), MP2 | The enol form is more stable; the transition state was located and confirmed. | katwacollegejournal.com |

| Alkaline Hydrolysis | Alkyl esters | Hybrid supermolecule-polarizable continuum approach | Solvent hydrogen bonding significantly affects the energy barriers of the reaction pathways. | researchgate.net |

| Base-catalyzed Hydrolysis | Methyl acetate | Ab initio MP2/6-31+G//HF/6-31+G | The BAC2 mechanism is favored over the SN2 mechanism in the gas phase. | researchgate.net |

Ligand-Enzyme Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.govnih.gov This method is particularly relevant for understanding the potential biological activity of this compound, as keto esters are known to interact with various enzymes. nih.govtandfonline.comresearchgate.net Docking studies can reveal the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site. nih.gov

For example, molecular docking analysis of keto ester derivatives with α-glucosidase and carbonic anhydrase-II has shown that the ester carbonyl and other functional groups form key hydrogen bonding interactions within the active sites of these enzymes. nih.gov Similarly, docking studies of β-dicarbonyl compounds have been used to understand their binding to various receptors. nih.govacs.org Such studies on this compound could identify potential protein targets and provide a rationale for its biological effects.

Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-enzyme complex and to refine the binding mode. The combination of docking and MD provides a more dynamic and realistic picture of the interaction. nih.gov These computational approaches are instrumental in structure-based drug design, helping to optimize lead compounds for improved binding affinity and selectivity. nih.gov

Table 4: Ligand-Enzyme Docking Studies of Related Compounds

| Ligand Class | Enzyme Target | Key Interactions Observed | Reference |

| Keto esters | α-Glucosidase | Hydrogen bonding through ester carbonyl and nitro oxygens with active site residues. | nih.gov |

| Keto esters | Carbonic anhydrase-II | Interactions with His95, Thr197, and Thr198 in the active site. | nih.gov |

| β-Dicarbonyl derivatives | EGFR and Pim-1 Kinases | Strong binding interactions, with binding modes similar to known inhibitors. | nih.gov |

| α-Ketoglutarate | Enzyme I (EI) | Competitive inhibition with binding at the active site. | nih.gov |

Derivatization Strategies for Enhanced Utility and Analysis of 2,3 Dioxobutyl Acetate

Chemical Derivatization for Analytical Detection

The analysis of 2,3-dioxobutyl acetate (B1210297) can be challenging due to its potential lack of a strong chromophore for UV-Vis detection or insufficient volatility for gas chromatography (GC). Chemical derivatization is a powerful technique to overcome these limitations by converting the analyte into a new compound with properties more suitable for analysis. journalajacr.comjfda-online.com This process modifies a specific functional group to enhance detector response or improve chromatographic behavior. journalajacr.comresearchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization aims to attach a chromophoric or fluorophoric tag to the molecule, significantly increasing detection sensitivity. journalajacr.comnih.gov The α-dicarbonyl group of 2,3-dioxobutyl acetate is the primary target for such reactions. Reagents that selectively react with 1,2-dicarbonyls can be employed, often in a pre-column setup. For instance, condensation with o-phenylenediamine (B120857) or its derivatives yields highly conjugated quinoxaline (B1680401) products, which exhibit strong UV absorbance, facilitating their detection. Similarly, reagents containing a fluorescent group, such as dansyl hydrazine, can react with the carbonyl functions to produce intensely fluorescent derivatives.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is used to increase the volatility and thermal stability of the analyte. jfda-online.comsigmaaldrich.com Although this compound has ester groups, the polar dicarbonyl moiety can benefit from derivatization. Silylation, a common technique, involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, although this is more effective for hydroxyl or amine groups. sigmaaldrich.com For carbonyl groups, oximation followed by silylation can be an effective strategy to produce a volatile derivative suitable for GC-MS analysis.

| Derivatizing Agent | Target Functional Group | Analytical Method | Principle of Enhancement | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (OPD) | α-Dicarbonyl | HPLC-UV | Forms a UV-active quinoxaline derivative. | researchgate.net |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Reducing-end aldehyde/ketone | HPLC-UV | Attaches a UV-absorbing PMP tag. | nih.gov |

| Dansyl Hydrazine | Carbonyl | HPLC-Fluorescence | Introduces a highly fluorescent dansyl group. | journalajacr.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine (after reduction/oximation of carbonyls) | GC-MS | Increases volatility and thermal stability by forming TMS ethers. | sigmaaldrich.com |

| Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) | Carbonyl | GC-ECD/MS | Forms a pentafluorobenzyl oxime, enhancing sensitivity for Electron Capture Detection (ECD). | jfda-online.com |

Synthesis of Affinity Labels and Probes

The electrophilic nature of the α-dicarbonyl system in this compound makes it an excellent scaffold for designing affinity labels and probes to study enzyme active sites and other biological interactions. acs.org Affinity labels are molecules that resemble a biological substrate but contain a reactive group that forms a covalent bond with a nearby amino acid residue in the target's binding site, leading to irreversible inhibition. researchgate.netnih.gov

A well-documented analogue, (S)-(4-bromo-2,3-dioxobutyl)-CoA, serves as a classic example of this strategy. researchgate.netnih.gov This compound is an active-site-directed affinity probe for enzymes that utilize acetyl-CoA. The CoA portion directs the molecule to the enzyme's active site, while the bromo-dioxobutyl moiety acts as a reactive "warhead," alkylating a nucleophilic residue (such as cysteine or histidine) to achieve irreversible inactivation. By replacing the CoA with other targeting ligands, probes based on the 2,3-dioxobutyl scaffold can be designed for a wide range of proteins.

Furthermore, the core structure can be modified to create photoaffinity probes. acs.orgsemanticscholar.org In this approach, a photo-reactive group, such as a diazirine or benzophenone, is incorporated into the molecule alongside a targeting element and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). acs.orgnih.gov Upon photoactivation with UV light, the probe forms a highly reactive intermediate that covalently cross-links to nearby molecules, allowing for the identification of binding partners, even those with weak or transient interactions. acs.orgsemanticscholar.org

| Probe Type | Reactive Moiety | Activation Method | Application | Reference |

|---|---|---|---|---|

| Affinity Label | (Bromo)-2,3-dioxobutyl | Spontaneous | Irreversible inhibition and labeling of enzyme active sites (e.g., CoA-binding enzymes). | researchgate.netnih.gov |

| Photoaffinity Label | Diazirine | UV Light | Covalent cross-linking to identify specific and non-specific protein-ligand interactions. | semanticscholar.orgnih.gov |

| Photoaffinity Label | Benzophenone | UV Light | Capturing weak or transient binding partners, though may show nonspecific labeling. | acs.org |

| Bifunctional Probe | α-Ketoamide + Alkyne Tag | Spontaneous/Photoactivation | Target labeling followed by fluorescent detection or enrichment via click chemistry. | acs.org |

Preparation of Labeled Isotopologues for Mechanistic Studies

Isotopically labeled versions (isotopologues) of this compound are invaluable tools for elucidating reaction mechanisms and tracking metabolic pathways. The synthesis of these compounds involves incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), at specific positions within the molecule. imreblank.chnih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. imreblank.chnih.gov

The synthesis of labeled this compound can be achieved by using isotopically enriched starting materials. nih.govnih.gov For example, to label the acetate groups, ¹³C- or ²H-labeled acetyl chloride could be used in the esterification step of the synthesis. To label the butanediyl backbone, a synthesis starting from an appropriately labeled butanediol (B1596017) derivative would be required. The introduction of ¹³C into the carbonyl positions could be achieved using a building block containing ¹³C-labeled carbonyls, potentially derived from isotopically labeled carbon monoxide (¹³CO). nih.gov

Once synthesized, these labeled molecules can be used in several ways. In mechanistic enzymology, they can help determine the kinetic isotope effect (KIE) to identify the rate-limiting step of a reaction. In metabolic studies, they serve as tracers to follow the transformation and incorporation of the molecule within a biological system. Furthermore, in quantitative proteomics and metabolomics, heavy-isotope-labeled compounds are widely used as internal standards for accurate quantification by isotope dilution mass spectrometry. imreblank.ch

| Isotope | Potential Labeled Precursor | Position of Label | Application | Reference |

|---|---|---|---|---|

| ¹³C | [1-¹³C] or [2-¹³C] Acetyl Chloride | Carbonyl or methyl of acetate group | Tracing metabolic fate of the acetate moiety; NMR structural studies. | nih.gov |

| ²H (Deuterium) | [²H₃] Acetyl Chloride | Methyl of acetate group | Kinetic isotope effect studies; internal standard for MS quantification. | imreblank.chnih.gov |

| ¹³C | ¹³C-labeled butanediol derivative | Butanediyl backbone | Following the fate of the core butanediyl structure in metabolism. | nih.gov |

| ¹⁴C (Radioisotope) | ¹⁴CO or [¹⁴C]Acetate | Carbonyl or acetate groups | Radiolabeling for sensitive detection in ADME (adsorption, distribution, metabolism, and excretion) studies. | nih.gov |

Emerging Applications and Future Research Directions

Design of Novel Biological Probes and Therapeutics

The α-diketone moiety is a known pharmacophore and a versatile reactive handle for the development of biological probes and therapeutic agents. Derivatives of 2,4-dioxobutanoic acid, which share the diketone feature, have been investigated as inhibitors of the influenza virus polymerase acidic (PA) endonuclease. google.com This suggests that 2,3-dioxobutyl acetate (B1210297) could serve as a scaffold for the design of new antiviral agents.

Furthermore, β-keto esters have been designed and synthesized as antibacterial compounds, showing promise in combating bacterial resistance. copernicus.orgCurrent time information in Bangalore, IN. These compounds can act as quorum-sensing inhibitors, disrupting bacterial communication. copernicus.orgCurrent time information in Bangalore, IN. The structural similarity of 2,3-dioxobutyl acetate to these active compounds indicates its potential for development into novel antibacterial agents. Research in this area could involve the synthesis of a library of this compound derivatives and their screening against various bacterial strains.

The diketone functionality can also be exploited for the development of fluorescent probes for biological imaging. guidechem.comchemspider.comacs.orgchemchart.comlibretexts.org The reactivity of the diketone can be harnessed to create "turn-on" fluorescent sensors that signal the presence of specific biological analytes. Future research could focus on modifying the this compound structure to incorporate fluorophores, leading to new tools for studying cellular processes.

Table 1: Potential Biological Applications of this compound Derivatives

| Application Area | Rationale | Potential Research Direction |

| Antiviral Agents | The α-diketone moiety is a known pharmacophore in antiviral drug design, targeting viral enzymes. google.com | Synthesis and evaluation of this compound analogues for activity against viruses like influenza. |

| Antibacterial Agents | β-keto esters exhibit antibacterial properties and can inhibit bacterial quorum sensing. copernicus.orgCurrent time information in Bangalore, IN. | Investigation of this compound derivatives as novel antibiotics against pathogenic bacteria. |

| Biological Probes | The reactive diketone can be functionalized to create fluorescent probes for bioimaging. guidechem.comchemspider.comacs.orgchemchart.comlibretexts.org | Development of this compound-based fluorescent sensors for detecting specific biomolecules or ions. |

Catalytic Applications in Organic Synthesis

The diketone and ester functionalities of this compound make it a potentially valuable building block in organic synthesis. Diketones are precursors to a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. For instance, 1,2-diketones can be used in the synthesis of quinoxalines. researchgate.net Similarly, β-diketones are key intermediates in the synthesis of heterocycles like pyrazoles and isoxazoles.

The development of new catalytic methods for the synthesis of diketones is an active area of research. researchgate.net This indicates the importance of diketones as synthetic intermediates. This compound could serve as a substrate in catalytic reactions to generate more complex molecules. For example, the catalytic asymmetric transfer hydrogenation of α-diketones can produce enantioenriched acyloins and 1,2-diols, which are valuable chiral building blocks.

Future research could explore the use of this compound in various catalytic transformations, such as:

Domino Reactions: Designing multi-step reactions where this compound is converted into complex heterocyclic systems in a single pot.

Asymmetric Catalysis: Developing enantioselective methods to transform the prochiral diketone moiety into chiral products.

Photocatalysis: Investigating light-mediated reactions involving this compound to access novel chemical transformations.

Environmental and Industrial Relevance

The environmental impact of chemical compounds is a critical consideration. The acetate portion of this compound suggests that it may be susceptible to biodegradation. Acetate esters are generally considered to have a lower environmental impact compared to many other organic solvents. For example, ethyl acetate is readily broken down in air and water. However, the diketone functionality could influence its environmental fate and toxicity. Some α-diketones, like 2,3-butanedione (B143835) (diacetyl), have been studied for their respiratory toxicity in occupational settings.

Industrially, esters like ethyl acetate are widely used as solvents in paints, coatings, and pharmaceuticals. While the specific industrial uses of this compound are not documented, its properties as a diketone ester might make it a candidate for specialized applications, such as a precursor in the synthesis of polymers or specialty chemicals. The reactivity of the diketone group could be utilized for cross-linking in polymer chemistry.

Further research is needed to understand the environmental profile of this compound. This would involve studies on its biodegradability, aquatic toxicity, and potential for bioaccumulation. From an industrial perspective, evaluating its solvency properties and its potential as a monomer or cross-linking agent could uncover new applications.

Table 2: Environmental and Industrial Considerations for this compound

| Aspect | Potential Relevance | Research Focus |

| Environmental Fate | The acetate group may promote biodegradability, but the diketone could pose toxicity risks. | Studies on biodegradation, aquatic toxicity, and atmospheric chemistry of this compound. |

| Industrial Applications | Potential as a specialty solvent, monomer for polymers, or a cross-linking agent due to its bifunctionality. | Evaluation of its physical and chemical properties for use in material science and chemical manufacturing. |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up avenues for interdisciplinary research, combining chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The design and synthesis of this compound derivatives as potential drugs or biological probes would require close collaboration between synthetic chemists and biologists to evaluate their efficacy and mechanism of action.

Materials Science and Catalysis: The development of new polymers or functional materials from this compound would benefit from expertise in polymer chemistry and catalysis to control the polymerization process and the properties of the resulting materials.

Environmental Science and Green Chemistry: Assessing the environmental impact and developing sustainable synthesis routes for this compound would involve environmental scientists and green chemists working together to create a complete life-cycle analysis.

The exploration of this compound and its derivatives holds the promise of new discoveries and innovations across these scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-dioxobutyl acetate in laboratory settings?

- Methodological Answer :

- Store in tightly sealed containers in dry, well-ventilated areas to prevent leakage and electrostatic buildup .

- Use personal protective equipment (PPE) including gloves and eye protection. Avoid inhalation of vapors by working in fume hoods. For spills, employ dry sand or alcohol-resistant foam for containment .

- Monitor carbon monoxide risks during combustion events .

Q. What analytical techniques are commonly employed to quantify this compound in biological samples?

- Methodological Answer :

- Gas Chromatography–Mass Spectrometry (GC–MS) : Used to differentiate isotopic labels (e.g., ¹³C-acetate vs. unlabeled acetate) and quantify metabolic intermediates .

- High-Performance Liquid Chromatography (HPLC) : Effective for detecting acetate, ethanol, and other byproducts in fermentation broths .

- Enzymatic assays : Measure NADH/NAD+ ratios to assess redox balance during biosynthesis .

Q. How is this compound synthesized in microbial systems?

- Methodological Answer :

- Utilize Enterobacter cloacae or Klebsiella pneumoniae strains engineered with the budABC gene cluster, which encodes enzymes for acetoin reduction and 2,3-BD synthesis. Optimize culture conditions (e.g., M9 medium with glucose) to induce overflow metabolism .

- Monitor ATP and NADH levels to ensure energy and redox balance during synthesis .

Advanced Research Questions

Q. How does this compound participate in bacterial overflow metabolism to mitigate acetate toxicity?

- Methodological Answer :

- Under aerobic conditions, glucose metabolism generates excess acetyl-CoA, leading to acetate accumulation. This compound synthesis via budABC consumes acetyl-CoA derivatives, supplying NADH for ethanol production from acetate. This coupling reduces intracellular acidification and improves strain survival .

- Experimental validation: Use ¹³C-labeled acetate tracing to confirm conversion to ethanol in E. cloacae SDM mutants .

Q. What genetic engineering strategies enhance this compound production in microbial systems?

- Methodological Answer :

- Knockout of competing pathways : Delete ldhA (lactate dehydrogenase) and frdA (fumarate reductase) to redirect carbon flux toward this compound .

- Promoter engineering : Overexpress budR (a transcriptional regulator) to enhance budABC expression under acetate stress .

- Redox balancing : Introduce NADH oxidase (NOX) to modulate NADH/NAD+ ratios and optimize acetate elimination efficiency .

Q. How can researchers resolve contradictions in redox balance data during this compound biosynthesis?

- Methodological Answer :

- Dual monitoring : Track both NADH/NAD+ ratios (via colorimetric kits) and ATP levels (using BacTiter-Glo™ assays) to distinguish energy-driven vs. redox-driven metabolic bottlenecks .

- Perturbation experiments : Use gluconic acid as a carbon source to lower NADH/NAD+ ratios or block budC to increase NADH availability, then correlate with acetate elimination rates .

Q. What novel applications exist for this compound in bioremediation or biopolymer utilization?

- Methodological Answer :

- Chitin valorization : Engineer strains to co-produce ethanol and acetoin from chitin, leveraging this compound pathways to eliminate acetate byproducts during GlcNAc catabolism .

- Toxic metabolite mitigation : Apply budABC-expressing strains in industrial fermentation to reduce acetate inhibition, enabling higher cell densities and product yields .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study this compound’s role in membrane dynamics?

- Methodological Answer :

- Use fluorescence anisotropy with lipid bilayers incorporating cholesterol derivatives (e.g., cholesteryl acetate analogs) to assess membrane fluidity changes .

- Pair with atomic force microscopy (AFM) to visualize structural modifications caused by this compound .

Q. What statistical approaches are recommended for analyzing contradictory metabolic flux data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.